molecular formula C16H13N3O6S2 B2799143 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide CAS No. 325725-83-5

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No. B2799143
CAS RN: 325725-83-5
M. Wt: 407.42
InChI Key: WXRBGWTXGXVAGU-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide, also known as MNBTA or MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MNBTA is a benzothiazole derivative that has been shown to possess anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process.
Biochemical and Physiological Effects:
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been shown to exhibit potent anti-cancer activity both in vitro and in vivo. Studies have demonstrated that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide inhibits tumor growth and induces apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further study as a potential cancer treatment. However, one limitation of using N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide in lab experiments is its complex synthesis process, which may limit its availability and accessibility for research purposes.

Future Directions

There are several future directions for the study of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide and to optimize its synthesis process for increased accessibility and availability.

Synthesis Methods

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide involves a multistep process that begins with the reaction of 2-nitrophenol with potassium carbonate in dimethylformamide. The resulting product is then reacted with 6-chlorobenzothiazole in the presence of cesium carbonate to yield the intermediate compound, which is then reacted with N-(2-bromoacetyl)acetamide to produce N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide.

Scientific Research Applications

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells.

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-27(23,24)10-6-7-11-14(8-10)26-16(17-11)18-15(20)9-25-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRBGWTXGXVAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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